methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate
Overview
Description
“Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate” is an organic compound with the molecular formula C14H18BrNO3 . It has an average mass of 328.202 Da and a monoisotopic mass of 327.046997 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoate group, a bromine atom, a methyl group, and a tetrahydro-2H-pyran-4-ylamino group . The exact 3D structure may need to be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 440.7±45.0 °C at 760 mmHg, and a flash point of 220.3±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP value is 3.44 .Scientific Research Applications
Synthesis in Medicinal Chemistry
A practical method was developed for synthesizing a CCR5 antagonist, where methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate played a critical role. This compound was used in a novel, cost-effective synthesis process without the need for chromatographic purification, highlighting its importance in the development of orally active therapeutic agents (Ikemoto et al., 2005).
Structural Analysis and Molecular Design
In the field of crystallography and molecular design, this compound has been utilized to study hydrogen-bonded structures. For instance, its isomeric forms demonstrated varied hydrogen bonding, leading to the formation of complex sheets and chain structures, which are critical for understanding molecular interactions and designing new materials (Portilla et al., 2007).
Development of Antimicrobial Agents
The compound has been instrumental in the synthesis of novel antimicrobial agents. It's been used to create structures with significant antimicrobial activity, showcasing its potential in the development of new drugs and treatments for various bacterial infections (El-Haggar et al., 2015).
Application in Organic Synthesis
This compound also finds applications in organic synthesis. It's used as a building block in the synthesis of various heterocyclic systems, demonstrating its versatility in creating complex organic molecules. This versatility is crucial for advancing organic chemistry and developing new synthetic methods (Hikem-Oukacha et al., 2011).
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-3-(oxan-4-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-3-5-19-6-4-11/h7-8,11,16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCILHRPCZDQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC2CCOCC2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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